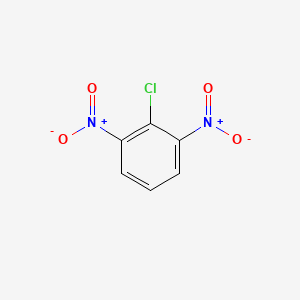

2-Chloro-1,3-dinitrobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as moderately soluble in benzene, ether; soluble in alcohol. practically insoluble in water.. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 105590. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1,3-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2O4/c7-6-4(8(10)11)2-1-3-5(6)9(12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPPMIQPXQVIZNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3041378 | |

| Record name | 2,6-Dinitrochlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow solid; [Merck Index] Yellow crystals; [MSDSonline] | |

| Record name | 1-Chloro-2,6-dinitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2862 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

315 °C | |

| Record name | 1-CHLORO-2,6-DINITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5432 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Moderately soluble in benzene, ether; soluble in alcohol. Practically insoluble in water. | |

| Record name | 1-CHLORO-2,6-DINITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5432 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.6867 g/ml @ 16.5 °C | |

| Record name | 1-CHLORO-2,6-DINITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5432 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow crystals from benzene | |

CAS No. |

606-21-3 | |

| Record name | 2-Chloro-1,3-dinitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=606-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-2,6-dinitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-1,3-dinitrobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105590 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-1,3-dinitrobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21276 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 2-chloro-1,3-dinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Dinitrochlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-1,3-dinitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.189 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DINITROCHLOROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LG72RND0AB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-CHLORO-2,6-DINITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5432 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

86-87 °C | |

| Record name | 1-CHLORO-2,6-DINITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5432 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-1,3-dinitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-Chloro-1,3-dinitrobenzene (CAS No. 606-21-3). The information is intended for use by professionals in research, scientific analysis, and drug development.

General Information

This compound, also known as 2,6-dinitrochlorobenzene, is an organic compound with the formula C₆H₃ClN₂O₄.[1][2] It presents as a pale-yellow to yellow-brown crystalline solid.[2][3][4] Structurally, it is a benzene (B151609) ring substituted with a chlorine atom and two nitro groups at positions 1, 2, and 3, respectively. This compound serves as a crucial intermediate in the synthesis of dyes and pigments.[3][5] It is also utilized as a thiol-modifying agent and a solvent in High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR).[3][5][6] The presence of two strongly electron-withdrawing nitro groups significantly influences the chemical reactivity of the aryl halide, making it susceptible to nucleophilic aromatic substitution.[7][8][9]

Physical and Chemical Properties

The quantitative physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₃ClN₂O₄ | [1][2][10] |

| Molecular Weight | 202.55 g/mol | [1][2][11] |

| Appearance | Pale-yellow to yellow-brown crystalline solid | [2][3][4][12] |

| Melting Point | 82.5 - 88.5 °C | [1][3][5][13] |

| Boiling Point | 315 °C at 760 mmHg | [1][2][3][13] |

| Density | 1.687 g/cm³ | [2][3][13][14] |

| Flash Point | 142.4 - 315 °C | [1][3][10][14] |

| Water Solubility | Practically insoluble | [2][3][14] |

| Solubility in Organics | Soluble in alcohol; moderately soluble in benzene and ether.[2][3][6][12][14] | [2][3][6][12][14] |

| Vapor Pressure | 0.0 mmHg at 25 °C (estimate) | [1] |

| Refractive Index | 1.587 - 1.625 (estimate) | [3][10] |

| LogP | 1.79 - 3.20 | [1][10] |

| CAS Registry Number | 606-21-3 | [2][10][15] |

Chemical Reactivity and Signaling Pathways

The primary mode of reactivity for this compound is Nucleophilic Aromatic Substitution (SₙAr) . The two electron-withdrawing nitro groups ortho and para to the chlorine atom decrease the electron density of the aromatic ring, making it susceptible to attack by nucleophiles.[7][9] This is in contrast to simple aryl halides like chlorobenzene, which are generally inert to nucleophilic substitution under standard conditions.[8]

The reaction proceeds via an addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[8][9] The attack of a nucleophile on the carbon bearing the chlorine atom leads to the formation of this intermediate, followed by the departure of the chloride leaving group, which restores the aromaticity of the ring.[8][9] The stability of the Meisenheimer complex is crucial, and the ortho/para positioning of the nitro groups is essential for this stabilization.[7]

Caption: Logical flow of the Nucleophilic Aromatic Substitution (SₙAr) mechanism.

Experimental Protocols: Synthesis

Detailed methodologies for two common synthesis routes are provided below.

Synthesis from 2,6-Dinitroaniline (B188716) (Sandmeyer Reaction)

This method prepares 1-chloro-2,6-dinitrobenzene from 2,6-dinitroaniline via a Sandmeyer reaction.[2][16]

Methodology:

-

A solution of sodium nitrite (B80452) is prepared and cooled to 25-30 °C.

-

A solution of 2,6-dinitroaniline in hot glacial acetic acid is slowly added to the sodium nitrite solution, maintaining the temperature below 40 °C. The temperature for diazotization is critical to the yield.[16]

-

The mixture is stirred at 40 °C for 30 minutes.

-

This solution is then added to a prepared solution of cuprous chloride in concentrated hydrochloric acid, which is kept at 10 °C.

-

The reaction mixture is stirred and allowed to warm to room temperature, then heated to 50 °C.

-

After the effervescence ceases (approx. 20 minutes), an equal volume of water is added, and the mixture is cooled in an ice bath.

-

The resulting yellow, crystalline product is collected by suction filtration, washed with water, and dried.

-

The product can be recrystallized from 90% acetic acid or a mixture of hot benzene and petroleum ether.[16]

Caption: Experimental workflow for the Sandmeyer reaction synthesis.

Synthesis from 3,5-Dinitro-4-chlorobenzoic Acid

This protocol involves the decarboxylation of 3,5-dinitro-4-chlorobenzoic acid.[3]

Methodology:

-

To a 2L flask, add 800ml of sulfolane (B150427) as the solvent.

-

Add 246.5g of 3,5-dinitro-4-chlorobenzoic acid and 168g of sodium bicarbonate to the flask.

-

Heat the mixture to 195 °C and allow it to react for 2 hours.

-

After the reaction is complete, cool the mixture to 130 °C.

-

Perform distillation under reduced pressure.

-

The final product, this compound, is obtained by rectification. The reported yield is 88.1%.[3]

Caption: Experimental workflow for synthesis via decarboxylation.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

-

Toxicity: It is classified as toxic if swallowed, toxic in contact with skin, and fatal if inhaled.[3][12][17] It may cause damage to organs through prolonged or repeated exposure.[3][12][17] The compound is also a skin irritant.[2]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, tightly fitting safety goggles, and impervious gloves.[12][18] If exposure limits are exceeded, use a full-face respirator.[12]

-

Handling: Handle in a well-ventilated place or under a chemical fume hood.[12][18] Avoid the formation of dust and aerosols.[12][18]

-

First Aid:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12][17][18]

-

Skin Contact: Immediately remove all contaminated clothing. Wash off with soap and plenty of water.[12][17]

-

Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[12][17]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[12][17][18]

-

-

Environmental Hazards: The substance is very toxic to aquatic life with long-lasting effects.[3][12][17] Prevent spillage from entering drains or water systems.[18]

-

Storage: Store locked up in a dry, cool, and well-ventilated place. Keep containers tightly closed.[18] It is incompatible with oxidizing agents and strong bases.

References

- 1. This compound | CAS#:606-21-3 | Chemsrc [chemsrc.com]

- 2. This compound [drugfuture.com]

- 3. This compound | 606-21-3 [chemicalbook.com]

- 4. CAS 606-21-3: this compound | CymitQuimica [cymitquimica.com]

- 5. L04593.06 [thermofisher.com]

- 6. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 10. Page loading... [guidechem.com]

- 11. merckindex.rsc.org [merckindex.rsc.org]

- 12. echemi.com [echemi.com]

- 13. This compound [stenutz.eu]

- 14. parchem.com [parchem.com]

- 15. chemsynthesis.com [chemsynthesis.com]

- 16. orgsyn.org [orgsyn.org]

- 17. chemicalbook.com [chemicalbook.com]

- 18. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Chloro-1,3-dinitrobenzene (CAS: 606-21-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-1,3-dinitrobenzene (CAS number 606-21-3), a key chemical intermediate. This document details its chemical and physical properties, outlines established synthesis protocols, explores its chemical reactivity and applications, and provides essential safety and handling information. The guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and other chemical industries who utilize this compound in their work.

Chemical and Physical Properties

This compound is a yellow crystalline solid.[1] It is characterized by the presence of a benzene (B151609) ring substituted with one chlorine atom and two nitro groups at positions 2, 1, and 3, respectively. This substitution pattern significantly influences its chemical reactivity, particularly its susceptibility to nucleophilic aromatic substitution.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 606-21-3 | [2] |

| Molecular Formula | C₆H₃ClN₂O₄ | [2] |

| Molecular Weight | 202.55 g/mol | [2] |

| Appearance | Yellow crystals | [2] |

| Melting Point | 86-88 °C | [3] |

| Boiling Point | 315 °C | [2] |

| Density | 1.687 g/cm³ | [3] |

| Solubility | Soluble in ethanol, ether, and toluene. Moderately soluble in benzene. Practically insoluble in water. | [4] |

| InChI Key | BPPMIQPXQVIZNJ-UHFFFAOYSA-N |

Synthesis of this compound

There are two primary methods for the synthesis of this compound, each with its own set of advantages and considerations.

Synthesis from 3,5-Dinitro-4-chlorobenzoic Acid

This method involves the decarboxylation of 3,5-dinitro-4-chlorobenzoic acid.

Experimental Protocol:

-

To a 2L flask, add 800 mL of sulfolane (B150427) as the solvent.[4]

-

Add 246.5 g of 3,5-dinitro-4-chlorobenzoic acid and 168 g of sodium bicarbonate to the flask.[4]

-

Heat the reaction mixture to 195 °C and maintain this temperature for 2 hours.[4]

-

After the reaction is complete, cool the mixture to 130 °C.[4]

-

Distill the product under reduced pressure.[4]

-

The final product, this compound, is obtained by rectification. The expected yield is approximately 178.4 g (88.1%).[4]

Caption: Synthesis of this compound via decarboxylation.

Synthesis via Sandmeyer Reaction

This classic method utilizes the diazotization of 2,6-dinitroaniline (B188716) followed by a copper(I) chloride-mediated substitution.

Experimental Protocol:

-

In a 1L three-necked flask equipped with a stirrer and thermometer, add 160 mL of concentrated sulfuric acid.[5]

-

Slowly add 15.2 g (0.22 mole) of solid sodium nitrite (B80452) over 10-15 minutes with stirring.[5]

-

Heat the mixture to 70 °C until all the sodium nitrite dissolves, then cool to 25-30 °C in an ice bath.[5]

-

In a separate beaker, dissolve 36.6 g (0.2 mole) of 2,6-dinitroaniline in 400 mL of hot glacial acetic acid.[5]

-

Slowly add the 2,6-dinitroaniline solution to the flask, keeping the temperature below 40 °C.[5]

-

Stir the resulting solution at 40 °C for 30 minutes to form the diazonium salt.[5]

-

In a 2L beaker, prepare a solution of 44 g (0.44 mole) of cuprous chloride in 400 mL of concentrated hydrochloric acid and cool it in an ice bath.[5]

-

Add the diazonium salt solution in portions to the cuprous chloride solution over about 5 minutes, controlling the effervescence.[5]

-

Heat the mixture on a steam bath to 80 °C for about 20 minutes until effervescence ceases.[5]

-

Add an equal volume of water and cool the mixture in an ice bath for several hours.[5]

-

Collect the yellow crystalline product by suction filtration, wash with water, and dry. The yield is typically 28.7–30 g (71–74%).[5]

Caption: Synthesis of this compound via the Sandmeyer reaction.

Chemical Reactivity and Applications

The primary reactivity of this compound is centered around nucleophilic aromatic substitution (SNA r). The two electron-withdrawing nitro groups strongly activate the benzene ring towards attack by nucleophiles at the chlorine-bearing carbon.

Nucleophilic Aromatic Substitution

This compound readily undergoes substitution reactions with a variety of nucleophiles, such as amines, alkoxides, and thiols. This reactivity is the basis for its main application as an intermediate in the synthesis of dyes and pigments.[4]

General Experimental Protocol for Nucleophilic Aromatic Substitution (Illustrative Example with an Amine):

-

Dissolve this compound in a suitable solvent (e.g., ethanol, DMF).

-

Add the nucleophile (e.g., a primary or secondary amine), often in a slight excess.

-

A base (e.g., triethylamine, potassium carbonate) may be added to neutralize the HCl formed during the reaction.

-

Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture and pour it into water to precipitate the product.

-

Collect the solid product by filtration, wash with water, and purify by recrystallization.

Caption: General mechanism for nucleophilic aromatic substitution of this compound.

Thiol-Modifying Agent

This compound is known to be a thiol-modifying agent.[4] It reacts with cysteine residues in proteins, which can be useful in proteomics research for blocking free thiols.

Spectroscopic Data

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference(s) |

| ¹H NMR | Expected signals in the aromatic region (δ 7.5-8.5 ppm). Due to the substitution pattern, a complex splitting pattern is expected. | Inferred from general principles[6] |

| ¹³C NMR | Expected signals for the aromatic carbons between δ 120-150 ppm. The carbon attached to the chlorine will be shifted, as will the carbons attached to the nitro groups. | Inferred from general principles[7] |

| IR (ATR) | Characteristic peaks for C-H aromatic stretching (~3100 cm⁻¹), C=C aromatic stretching (~1600 cm⁻¹), C-N stretching, and strong asymmetric and symmetric N=O stretching of the nitro groups (~1530 and ~1350 cm⁻¹). | [8] |

| Mass Spec (GC-MS) | Molecular Ion (M⁺) peak at m/z 202, corresponding to the molecular weight. | [9] |

Biological Activity and Toxicology

The toxicity of dinitrobenzenes is generally associated with their metabolism within the body. The primary metabolic pathways involve the reduction of the nitro groups and conjugation with glutathione (B108866) (GSH).[10][11]

The reduction of the nitro groups can lead to the formation of reactive intermediates such as nitroso and hydroxylamine (B1172632) derivatives.[11] These intermediates can cause oxidative stress and methemoglobinemia.

Depletion of cellular glutathione is a key mechanism of toxicity. The electrophilic nature of this compound and its metabolites allows them to react with the nucleophilic thiol group of GSH, leading to its depletion and impairing the cell's antioxidant defense system.[11]

Caption: Proposed metabolic and toxicological pathway of this compound.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

Table 3: Hazard Identification and Safety Precautions

| Hazard | Description | Reference(s) |

| GHS Pictograms | Skull and crossbones, Environment | [12] |

| Signal Word | Danger | [12] |

| Hazard Statements | H300: Fatal if swallowed.H310: Fatal in contact with skin.H330: Fatal if inhaled.H373: May cause damage to organs through prolonged or repeated exposure.H410: Very toxic to aquatic life with long lasting effects. | [12] |

| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapors/spray.P273: Avoid release to the environment.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [13] |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles.[13]

-

Skin Protection: Wear chemical resistant gloves and protective clothing.[13]

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.[13]

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[13]

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[13]

-

Keep away from heat, sparks, and open flames.

Conclusion

This compound is a valuable but hazardous chemical intermediate. Its utility in the synthesis of more complex molecules, particularly in the dye and pigment industry, is well-established and stems from the high reactivity of its chloro substituent towards nucleophilic aromatic substitution. A thorough understanding of its properties, synthesis, and reactivity, coupled with strict adherence to safety protocols, is essential for its effective and safe utilization in research and industrial applications. This guide provides the foundational knowledge required for professionals working with this compound.

References

- 1. NTP technical report on the toxicity studies of 2-Chloronitrobenzene (CAS No. 88-73-3) and 4-Chloronitrobenzene (CAS No. 100-00-5) Administered by Inhalation to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound [drugfuture.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. This compound | 606-21-3 [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. homework.study.com [homework.study.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. 2-Chloro-1,4-dinitrobenzene | C6H3ClN2O4 | CID 98620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Metabolism of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 1,3-Dinitrobenzene metabolism and GSH depletion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chemicalbook.com [chemicalbook.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical Properties of 2-Chloro-1,3-dinitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-1,3-dinitrobenzene, also known as 2,6-dinitrochlorobenzene, is an organic compound with the chemical formula C₆H₃ClN₂O₄.[1][2][3] It presents as a yellow crystalline solid.[1] This compound serves as a crucial intermediate in the synthesis of various dyes and pigments.[4][5] It is also utilized as a thiol-modifying agent in research contexts.[4] Due to its chemical nature, it is important to handle this substance with appropriate safety precautions, as it is toxic if swallowed, in contact with skin, or inhaled.[4][6]

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for its application in synthesis, formulation, and quality control.

Data Presentation: Summary of Physical Properties

| Property | Value | Citations |

| IUPAC Name | This compound | [1] |

| CAS Number | 606-21-3 | [1][2] |

| Molecular Formula | C₆H₃ClN₂O₄ | [1][2][3] |

| Molecular Weight | 202.55 g/mol | [1][3] |

| Appearance | Yellow to orange to brown crystals or powder. | [1][5] |

| Melting Point | 82.5-88.5 °C | [4][5][7] |

| Boiling Point | 315 °C at 760 mmHg | [1][2][4][7][8] |

| Density | 1.687 g/cm³ | [2][4][7][8] |

| Solubility | Practically insoluble in water. Soluble in alcohol. Moderately soluble in benzene (B151609) and ether. | [1][4][6][9] |

| Flash Point | 142.4 °C | [2][6] |

| Storage | 2-8°C | [4][10] |

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical properties of this compound.

Determination of Melting Point (Capillary Method)

This protocol is based on standard pharmacopeia methods for determining the melting range of a crystalline solid.[11]

Apparatus:

-

Melting point apparatus (e.g., SMP30 or similar)

-

Melting point capillary tubes (one end sealed)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

-

Desiccator with a drying agent (e.g., silica (B1680970) gel)

Procedure:

-

Sample Preparation: Ensure the this compound sample is finely powdered and thoroughly dried in a vacuum desiccator for at least 24 hours to remove any residual solvent.[11]

-

Capillary Loading: Tamp the open end of a capillary tube into the powdered sample until a small amount of the compound enters the tube.[12]

-

Packing: Gently tap the sealed end of the capillary tube on a hard surface to pack the sample down into the bottom. A packed column of 2.5-3.5 mm high is ideal.[11][12]

-

Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat rapidly to a temperature approximately 5-10°C below the expected melting point (around 83-88°C).

-

Once this temperature is reached, adjust the heating rate to a slow ramp of approximately 1°C per minute.[11]

-

-

Observation:

-

Record the temperature at which the substance first begins to collapse or melt (onset point).

-

Record the temperature at which the last solid particle melts into a clear liquid (clear point).

-

The melting range is the interval between the onset and clear points. For pure substances, this range is typically narrow.

-

Determination of Boiling Point (Distillation Method)

This protocol describes a standard method for determining the boiling point of a liquid at atmospheric pressure.

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer (calibrated)

-

Heating mantle or oil bath

-

Boiling chips

-

Stand and clamps

Procedure:

-

Setup: Assemble the distillation apparatus. Place a small amount of this compound (in its molten state) into the distillation flask, along with a few boiling chips to ensure smooth boiling.

-

Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side arm leading to the condenser. This ensures the measured temperature is that of the vapor distilling into the condenser.

-

Heating: Gently heat the distillation flask.[13] As the substance heats, vapor will rise and begin to condense in the condenser.

-

Equilibrium: The boiling point is reached when the temperature reading on the thermometer stabilizes while a steady stream of distillate is collected in the receiving flask.[12]

-

Recording: Record the stable temperature as the boiling point. Note the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent. The value of 315°C is the boiling point at standard atmospheric pressure (760 mmHg).[2]

Determination of Solubility (Shake-Flask Method)

This is a standard method for determining the equilibrium solubility of a compound in a given solvent.[14][15]

Apparatus:

-

Shake-flask or orbital shaker with temperature control

-

Glass flasks with stoppers

-

Analytical balance

-

Volumetric flasks and pipettes

-

Filtration system (e.g., syringe filters, 0.45 µm)

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

-

Solvents (e.g., water, ethanol, benzene, ether)

Procedure:

-

Preparation: Prepare a series of flasks for each solvent to be tested.

-

Addition of Solute: Add an excess amount of this compound to each flask containing a known volume of the solvent. The presence of undissolved solid is necessary to ensure saturation.[15]

-

Equilibration: Place the flasks in a shaker set to a constant temperature (e.g., 25°C) and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[15]

-

Sampling: After equilibration, allow the flasks to stand undisturbed for the undissolved solid to settle.

-

Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.45 µm filter to remove any undissolved particles.[15]

-

Quantification:

-

Dilute the filtered, saturated solution to a concentration within the working range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical method.

-

Calculate the original concentration in the saturated solution to determine the solubility.

-

-

Classification: Based on the quantitative results, classify the solubility (e.g., practically insoluble, soluble, etc.). For this compound, it is practically insoluble in water but shows moderate to high solubility in organic solvents like alcohol, benzene, and ether.[1][4]

Visualizations

Logical Flow of Physical Property Determination

The following diagram illustrates the logical workflow for characterizing the primary physical states of this compound based on its key thermal properties.

Caption: Workflow for determining the physical state of this compound.

References

- 1. This compound [drugfuture.com]

- 2. Page loading... [guidechem.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 606-21-3 [chemicalbook.com]

- 5. This compound, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. echemi.com [echemi.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. This compound [stenutz.eu]

- 9. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. thinksrs.com [thinksrs.com]

- 12. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 13. byjus.com [byjus.com]

- 14. fda.gov [fda.gov]

- 15. scielo.br [scielo.br]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-1,3-dinitrobenzene

This technical guide provides a comprehensive overview of the melting and boiling points of this compound (CAS No: 606-21-3), a compound often used as an intermediate in the synthesis of dyes and pigments.[1][2] The document outlines its key physical properties and details the standard experimental protocols for their determination, ensuring accuracy and reproducibility in a laboratory setting.

Physicochemical Data of this compound

This compound is a yellow crystalline solid.[2][3] It is soluble in alcohol, moderately soluble in benzene (B151609) and ether, and practically insoluble in water.[2][3] The accurate determination of its melting and boiling points is a critical first step in its identification and for assessing its purity.[4][5] Impurities can lead to a depression of the melting point and a broadening of the melting point range.[4][5]

Quantitative Physical Properties

The melting and boiling points of this compound, as reported in various chemical literature, are summarized below.

| Physical Property | Value |

| Melting Point | 82.5 - 88.5 °C[1][6][7] |

| Boiling Point | 315 °C[3][8][9] |

| Density | 1.687 g/cm³[6][8] |

| Molecular Formula | C₆H₃ClN₂O₄ |

| Molecular Weight | 202.55 g/mol [3][6] |

Experimental Protocols for Property Determination

The following sections detail standardized methodologies for the experimental determination of the melting and boiling points of organic compounds like this compound.

Melting Point Determination: Capillary Method

The capillary method is a common and reliable technique for determining the melting point of a solid organic compound.[4][10]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[4]

-

Capillary tubes (sealed at one end)[4]

-

Thermometer

-

Mortar and pestle (if sample is not a fine powder)

-

Spatula

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.[10]

-

Packing the Capillary Tube: Press the open end of a capillary tube into the powdered sample. A small amount of the solid will be forced into the tube. Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the solid into the sealed end.[11] The packed sample height should be approximately 2-3 mm.[11]

-

Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.[10] Ensure the thermometer is positioned correctly to accurately measure the temperature of the block.

-

Heating and Observation:

-

If the approximate melting point is unknown, heat the sample rapidly to get a preliminary, approximate value.[5][11]

-

For an accurate measurement, allow the apparatus to cool. Then, with a new sample, heat rapidly to about 20°C below the approximate melting point.[11]

-

Decrease the rate of heating to about 1-2°C per minute.[4]

-

-

Data Recording: Record the temperature at which the first droplet of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the completion of melting). This range is the melting point of the sample.[4] A pure sample will typically exhibit a sharp melting range of 0.5-1.0°C.[4]

Boiling Point Determination: Micro-Reflux Method

For small quantities of a liquid, the micro-reflux or micro boiling point method is a suitable technique.[12][13] Since this compound is a solid at room temperature, it would first need to be melted to determine its boiling point via this method.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Heating apparatus (e.g., aluminum block on a hot plate or Thiele tube with heating oil)[12][14]

-

Thermometer

-

Means to secure the assembly (e.g., clamp)

Procedure:

-

Sample Preparation: Place a small amount (a few milliliters) of the liquid sample into the small test tube.[13][14]

-

Capillary Inversion: Place the capillary tube into the test tube with its open end down, submerged in the liquid.[14]

-

Apparatus Setup: Secure the test tube in the heating block or oil bath. Position the thermometer so that the bulb is parallel to the liquid sample, ensuring an accurate temperature reading of the vapor.[13]

-

Heating and Observation:

-

Heat the apparatus gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.[12]

-

As the liquid's boiling point is approached, the vapor pressure of the liquid will increase, resulting in a rapid and continuous stream of bubbles emerging from the capillary tube.[12]

-

-

Data Recording: Once a steady stream of bubbles is observed, stop heating. The liquid will begin to cool. The point at which the bubbling stops and the liquid is drawn up into the capillary tube is the boiling point. Record the temperature at this exact moment.[12] This occurs when the vapor pressure inside the capillary equals the external atmospheric pressure.[13][15]

Logical Workflow for Compound Identification

The determination of physical properties like melting and boiling points is a fundamental step in the workflow of chemical analysis and purity verification. The following diagram illustrates this logical process.

Caption: Workflow for identifying a compound via physical properties.

References

- 1. This compound, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 2. This compound | 606-21-3 [chemicalbook.com]

- 3. This compound [drugfuture.com]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. SSERC | Melting point determination [sserc.org.uk]

- 6. Page loading... [guidechem.com]

- 7. This compound, 98+% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. This compound [stenutz.eu]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. westlab.com [westlab.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. chem.ucalgary.ca [chem.ucalgary.ca]

- 14. byjus.com [byjus.com]

- 15. Video: Boiling Points - Concept [jove.com]

An In-depth Technical Guide to the Solubility of 2-Chloro-1,3-dinitrobenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Chloro-1,3-dinitrobenzene in various organic solvents. Due to the limited availability of precise quantitative data for this specific isomer, this guide presents qualitative solubility information, comparative quantitative data for the closely related isomer 1-Chloro-2,4-dinitrobenzene, and detailed experimental protocols for determining solubility. This information is intended to assist researchers and professionals in solvent selection, process design, and safety considerations.

Qualitative Solubility of this compound

This compound is a yellow crystalline solid.[1] Its solubility in organic solvents is a critical parameter for its use in chemical synthesis and various industrial applications. The following table summarizes the available qualitative solubility data.

| Solvent Class | Specific Solvent | Solubility Description |

| Alcohols | Alcohol (general) | Soluble[2][3] |

| Ethanol | Soluble[1] | |

| Ethers | Ether (general) | Moderately Soluble[2][3] |

| Aromatic Hydrocarbons | Toluene | Soluble[1] |

| Benzene (B151609) | Moderately Soluble[2][3] | |

| Polar Aprotic Solvents | Not Specified | - |

| Halogenated Solvents | Not Specified | - |

| Water | Water | Practically Insoluble[1][2][3] |

Quantitative Solubility of a Related Isomer: 1-Chloro-2,4-dinitrobenzene

Disclaimer: The following data is for 1-Chloro-2,4-dinitrobenzene and is provided for comparative purposes only.

| Solvent | Temperature (°C) | Solubility ( g/100g of solvent) |

| Alcohol (Hot) | - | Soluble |

| Alcohol (Cold) | - | Very Slightly Soluble |

| Benzene | - | Soluble[4] |

| Carbon Disulfide | - | Soluble[4] |

| Diethyl Ether | - | Soluble[4] |

| Water | - | Insoluble |

Experimental Protocols for Solubility Determination

A precise understanding of solubility often requires experimental determination. The following is a generalized protocol for determining the solubility of a solid organic compound, such as this compound, in an organic solvent using the gravimetric method.[5][6][7]

Gravimetric Method

This method involves preparing a saturated solution, separating the undissolved solid, and determining the mass of the dissolved solute in a known mass or volume of the solvent.[5][8]

Materials and Equipment:

-

This compound (solute)

-

Organic solvent of interest

-

Analytical balance

-

Thermostatic shaker or magnetic stirrer with hot plate

-

Temperature probe

-

Syringe filters (solvent-compatible, e.g., PTFE)

-

Vials or flasks with secure caps

-

Pipettes

-

Evaporating dish or pre-weighed vials

-

Oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

-

Place the sealed container in a thermostatic shaker or on a magnetic stirrer at a constant, controlled temperature.

-

Agitate the mixture for a sufficient time to reach equilibrium. This can range from several hours to days, depending on the solvent and solute. It is advisable to periodically analyze samples until the concentration of the solute in the solution remains constant over time.[5]

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a pre-heated or pre-cooled syringe to maintain the experimental temperature.

-

Immediately pass the solution through a syringe filter into a pre-weighed container to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Weigh the container with the filtered saturated solution to determine the mass of the solution.

-

Carefully evaporate the solvent from the container. This can be done in a fume hood at ambient temperature or in an oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Once the solvent is completely evaporated, reweigh the container with the solid residue. The difference between this mass and the initial mass of the empty container gives the mass of the dissolved this compound.

-

-

Calculation of Solubility:

-

The mass of the solvent is the difference between the mass of the saturated solution and the mass of the dissolved solute.

-

Solubility is typically expressed as grams of solute per 100 grams of solvent or grams of solute per 100 mL of solvent.

-

Visualizing Experimental and Theoretical Concepts

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of solubility using the gravimetric method.

Caption: Experimental workflow for gravimetric solubility determination.

Principle of "Like Dissolves Like"

The solubility of a non-ionic organic compound like this compound is governed by the principle of "like dissolves like." This principle relates the polarity of the solute and the solvent.

References

- 1. This compound | 606-21-3 [chemicalbook.com]

- 2. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 3. This compound [drugfuture.com]

- 4. 1-Chloro-2,4-dinitrobenzene [drugfuture.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. pharmacyjournal.info [pharmacyjournal.info]

- 7. pharmajournal.net [pharmajournal.net]

- 8. solubilityofthings.com [solubilityofthings.com]

2-Chloro-1,3-dinitrobenzene molecular structure and weight

An In-depth Technical Guide to 2-Chloro-1,3-dinitrobenzene

For researchers, scientists, and professionals in drug development, a comprehensive understanding of chemical intermediates is paramount. This guide provides a detailed overview of this compound, covering its molecular structure, weight, physicochemical properties, synthesis protocols, and applications.

Molecular Structure and Physicochemical Properties

This compound, with the CAS number 606-21-3, is a yellow crystalline solid.[1] Its molecular formula is C₆H₃ClN₂O₄, and it has a molecular weight of 202.55 g/mol .[2][3][4] This compound is soluble in alcohol, moderately soluble in benzene (B151609) and ether, and practically insoluble in water.[5][6][7]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₃ClN₂O₄ | [2][3] |

| Molecular Weight | 202.55 g/mol | [1][2][3][8] |

| Appearance | Yellow crystals | [1][5] |

| Melting Point | 86-88 °C | [1][4] |

| Boiling Point | 315 °C | [1][4][5] |

| Density | 1.687 g/mL | [4] |

| Solubility | Soluble in alcohol; moderately soluble in benzene and ether; practically insoluble in water. | [1][5][6] |

Table 2: Chemical Identification and Properties

| Identifier | Value | Reference |

| IUPAC Name | This compound | [9] |

| CAS Number | 606-21-3 | [2] |

| Percent Composition | C 35.58%, H 1.49%, Cl 17 .50%, N 13.83%, O 31.60% | [1][8] |

Experimental Synthesis Protocols

The synthesis of this compound can be achieved through various methods. Two common protocols are detailed below.

Sandmeyer Reaction from 2,6-Dinitroaniline (B188716)

This method involves the diazotization of 2,6-dinitroaniline followed by a Sandmeyer reaction.[1][10]

Methodology:

-

A solution of sodium nitrite (B80452) is prepared and cooled.

-

A solution of 2,6-dinitroaniline in hot glacial acetic acid is slowly added to the cooled sodium nitrite solution while maintaining the temperature below 40°C.[10] The temperature for diazotization is critical, as higher temperatures can lead to lower yields.[10]

-

The resulting mixture is stirred for 30 minutes at 40°C.[10]

-

A solution of cuprous chloride in concentrated hydrochloric acid is prepared separately.[10]

-

The diazonium salt solution is then added to the cuprous chloride solution.

-

After the cessation of effervescence, an equal volume of water is added, and the mixture is cooled in an ice bath.[10]

-

The precipitated yellow, crystalline 1-chloro-2,6-dinitrobenzene is collected by suction filtration, washed with water, and dried.[10] The product is generally pure enough for most uses without further recrystallization.[10]

Synthesis from 3,5-Dinitro-4-chlorobenzoic Acid

This protocol describes the synthesis via decarboxylation.[5]

Methodology:

-

To a 2L flask, add 800ml of sulfolane (B150427) as a solvent.[5]

-

Add 246.5g of 3,5-dinitro-4-chlorobenzoic acid and 168g of sodium bicarbonate to the flask.[5]

-

Heat the mixture to 195°C and allow it to react for 2 hours.[5]

-

After the reaction is complete, cool the mixture to 130°C.[5]

-

The product is then obtained by distillation under reduced pressure followed by rectification.[5] This method has been reported to yield 178.4g of this compound, which corresponds to an 88.1% yield.[5]

Applications in Research and Drug Development

This compound serves as a valuable intermediate in the synthesis of other chemical compounds.[5] It is utilized in the production of dyes and pigments.[5] In a laboratory setting, it can be employed as a solvent in High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5]

Notably, it is also known as a thiol-modifying agent, which is a crucial function in biochemical and pharmaceutical research for studying proteins and enzymes that contain cysteine residues.[5] The nitro group is a significant pharmacophore and can also be a toxicophore, imparting specific electronic properties and polarity to molecules, which can enhance interactions with biological targets like proteins.[11]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions. It is toxic if swallowed or in contact with skin and is fatal if inhaled.[5][7] Prolonged or repeated exposure may cause damage to organs.[5][7] It is also very toxic to aquatic life with long-lasting effects.[5][7] It is classified as a dangerous good for transport.[2]

Synthesis Workflow Visualization

The following diagram illustrates the logical workflow of the Sandmeyer reaction for the synthesis of this compound.

Caption: Logical workflow of the Sandmeyer reaction.

References

- 1. This compound [drugfuture.com]

- 2. scbt.com [scbt.com]

- 3. chemscene.com [chemscene.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. This compound | 606-21-3 [chemicalbook.com]

- 6. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 7. echemi.com [echemi.com]

- 8. merckindex.rsc.org [merckindex.rsc.org]

- 9. This compound 98% | CAS: 606-21-3 | AChemBlock [achemblock.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Chloro-1,3-dinitrobenzene from 2,6-dinitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Chloro-1,3-dinitrobenzene from 2,6-dinitroaniline (B188716). The primary method for this transformation is the Sandmeyer reaction, a robust and widely used method for the conversion of aromatic amines to aryl halides. This document details the reaction mechanism, experimental protocols, quantitative data, safety considerations, and visualizations to aid in the understanding and execution of this chemical synthesis.

Reaction Overview

The synthesis involves two key steps: the diazotization of 2,6-dinitroaniline to form a diazonium salt, followed by a copper(I) chloride-catalyzed Sandmeyer reaction to replace the diazonium group with a chlorine atom.

Overall Reaction:

2,6-dinitroaniline → this compound

Reaction Mechanism

The synthesis of this compound from 2,6-dinitroaniline proceeds through a well-established two-stage mechanism: diazotization followed by a Sandmeyer reaction. The Sandmeyer reaction itself is understood to occur via a radical-nucleophilic aromatic substitution (SRN1) pathway.[1]

Stage 1: Diazotization of 2,6-dinitroaniline

The first stage is the conversion of the primary aromatic amine, 2,6-dinitroaniline, into a diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid, such as sulfuric acid.

The mechanism involves the following steps:

-

Formation of the Nitrosylating Agent: In the presence of a strong acid, sodium nitrite is protonated and subsequently loses water to form the highly electrophilic nitrosonium ion (NO⁺).

-

Nucleophilic Attack: The amino group of 2,6-dinitroaniline, despite being weakly basic due to the electron-withdrawing nitro groups, acts as a nucleophile and attacks the nitrosonium ion.

-

Deprotonation and Tautomerization: A series of proton transfers and tautomerization steps lead to the formation of a diazohydroxide intermediate.

-

Formation of the Diazonium Ion: Protonation of the hydroxyl group followed by the elimination of a water molecule results in the formation of the 2,6-dinitrophenyldiazonium ion.

The presence of two bulky nitro groups ortho to the amine functionality in 2,6-dinitroaniline can introduce steric hindrance, which may affect the rate of diazotization.[2]

Stage 2: The Sandmeyer Reaction

The second stage is the copper(I)-catalyzed conversion of the diazonium salt to the corresponding aryl chloride.

The mechanism is believed to proceed as follows:

-

Single Electron Transfer (SET): Copper(I) chloride donates a single electron to the diazonium salt.

-

Dediazoniation: The resulting diazonium radical readily loses a molecule of nitrogen gas (N₂) to form an aryl radical.

-

Halogen Transfer: The aryl radical then abstracts a chlorine atom from the newly formed copper(II) chloride, yielding the final product, this compound, and regenerating the copper(I) catalyst.

The detection of biaryl byproducts in Sandmeyer reactions provides strong evidence for the involvement of an aryl radical intermediate.[1]

Experimental Protocol

The following experimental procedure is adapted from a well-established method for the synthesis of 1-Chloro-2,6-dinitrobenzene.[3]

Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 2,6-Dinitroaniline | 183.12 | 36.6 g | 0.2 | Starting material |

| Concentrated Sulfuric Acid | 98.08 | 160 mL | - | Solvent and acid catalyst |

| Sodium Nitrite | 69.00 | 15.2 g | 0.22 | Diazotizing agent |

| Glacial Acetic Acid | 60.05 | 400 mL | - | Solvent for the aniline |

| Cuprous Chloride (CuCl) | 99.00 | 44 g | 0.44 | Catalyst for Sandmeyer reaction |

| Concentrated Hydrochloric Acid | 36.46 | 400 mL | - | To dissolve CuCl |

Procedure

-

Preparation of the Diazotizing Agent: In a 1-L three-necked flask equipped with a mechanical stirrer and a thermometer, add 160 mL of concentrated sulfuric acid. With stirring, add 15.2 g (0.22 mole) of solid sodium nitrite in portions over 10-15 minutes. After the addition is complete, heat the mixture to 70°C and stir until all the sodium nitrite has dissolved. Cool the solution to 25-30°C in an ice bath.

-

Diazotization: Slowly add a solution of 36.6 g (0.2 mole) of 2,6-dinitroaniline in 400 mL of hot glacial acetic acid to the stirred nitrosylsulfuric acid solution. The rate of addition should be controlled to maintain the temperature below 40°C. Once the addition is complete, stir the solution at 40°C for 30 minutes.

-

Preparation of the Catalyst Solution: In a 2-L beaker, prepare a solution of 44 g (0.44 mole) of cuprous chloride in 400 mL of concentrated hydrochloric acid. Cool this solution in an ice bath.

-

Sandmeyer Reaction: Add the diazonium salt solution in portions to the cold cuprous chloride solution over approximately 5 minutes with manual stirring. Control the rate of addition to manage the effervescence. The mixture will become hot.

-

Reaction Completion and Work-up: Stir the reaction mixture intermittently while cooling it in an ice bath until the effervescence subsides. Then, heat the mixture on a steam bath with occasional stirring until the temperature reaches 80°C. After about 20 minutes at this temperature, the evolution of nitrogen should cease.

-

Isolation of the Product: Add an equal volume of water to the reaction mixture and cool it in an ice bath for several hours. Collect the yellow, crystalline 1-chloro-2,6-dinitrobenzene by suction filtration.

-

Purification: Wash the collected solid with water and allow it to dry. The product is often sufficiently pure for most applications. For higher purity, the product can be recrystallized from 90% (by volume) acetic acid (approximately 2 mL per gram of product) or by dissolving it in hot benzene (B151609) (around 1.5 mL per gram) and adding petroleum ether (about 3 mL per gram).[3]

Quantitative Data

| Parameter | Value | Reference |

| Yield | 71-74% | [3] |

| Melting Point | 86-88°C (crude), 86-87°C (recrystallized) | [3] |

| Appearance | Yellow crystalline solid | [3] |

| Molecular Formula | C₆H₃ClN₂O₄ | |

| Molecular Weight | 202.55 g/mol | |

| ¹H NMR (CDCl₃) | δ 8.00 (d, J=8.1 Hz, 2H), 7.62 (t, J=8.1 Hz, 1H) | [4] |

Spectroscopic Analysis

-

¹H NMR: The proton NMR spectrum is expected to show a triplet for the proton at the 4-position and a doublet for the two equivalent protons at the 3- and 5-positions. A reported spectrum in CDCl₃ shows a doublet at δ 8.00 (2H) and a triplet at δ 7.62 (1H).[4]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon environments in the molecule.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the product. Common fragmentation patterns for nitroaromatic compounds involve the loss of NO₂ and NO groups. For chloro-compounds, the isotopic pattern of chlorine (M and M+2 peaks in an approximate 3:1 ratio) should be observable for the molecular ion and chlorine-containing fragments.

Safety and Hazard Information

2,6-Dinitroaniline (Starting Material):

-

Hazards: Toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure.

-

Precautions: Handle in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

This compound (Product):

-

Hazards: A known skin irritant.[3] May be toxic if ingested or absorbed through the skin.

-

Precautions: Avoid contact with skin and eyes. Wear appropriate PPE during handling and purification.

General Precautions for the Reaction:

-

The diazotization reaction can be exothermic and the temperature should be carefully controlled.

-

Diazonium salts can be explosive when dry and should be kept in solution.

-

The reaction involves the use of concentrated strong acids (sulfuric and hydrochloric acid), which are corrosive and should be handled with care.

Potential Side Reactions and Byproducts

-

Phenol (B47542) Formation: A common side reaction in Sandmeyer reactions is the reaction of the diazonium salt with water to form the corresponding phenol (2,6-dinitrophenol in this case). This is often minimized by keeping the reaction temperature low during the diazotization and the initial stages of the Sandmeyer reaction.[5]

-

Biaryl Formation: The radical nature of the Sandmeyer reaction can lead to the formation of biaryl compounds through the coupling of two aryl radicals.[1]

-

Incomplete Reaction: If the diazotization or the Sandmeyer reaction does not go to completion, unreacted starting material or the diazonium salt may remain.

Visualization of Workflows and Pathways

Reaction Pathway

Caption: Synthetic pathway for this compound.

Experimental Workflow

References

An In-depth Technical Guide to the Sandmeyer Reaction for Dinitrochlorobenzene Synthesis

This technical guide provides a comprehensive overview of the Sandmeyer reaction for the synthesis of chlorodinitrobenzene compounds, with a specific focus on the preparation of 1-chloro-2,6-dinitrobenzene from 2,6-dinitroaniline (B188716). This process is a cornerstone in the synthesis of specialized aromatic compounds for researchers, scientists, and professionals in drug development. The guide details the experimental protocol, presents quantitative data in a structured format, and illustrates the reaction workflow.

Core Concepts of the Sandmeyer Reaction

The Sandmeyer reaction is a versatile and widely used chemical process for synthesizing aryl halides from aryl diazonium salts, which are formed from aromatic amines.[1][2][3] Discovered by Traugott Sandmeyer in 1884, this reaction facilitates the substitution of an aromatic amino group with a halide (such as chlorine or bromine), a cyano group, or other functionalities via a diazonium salt intermediate.[1][4] The reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism, which is initiated by a one-electron transfer from a copper(I) salt catalyst to the diazonium ion.[1][2][4] This method is particularly valuable for introducing substituents to aromatic rings in patterns that are not achievable through direct electrophilic substitution.[5][6]

Experimental Protocol: Synthesis of 1-Chloro-2,6-dinitrobenzene

The following protocol is a detailed method for the synthesis of 1-chloro-2,6-dinitrobenzene from 2,6-dinitroaniline, a representative example of the Sandmeyer reaction for producing dinitrochlorobenzene compounds.

Materials and Reagents

| Reagent | Quantity | Moles |

| 2,6-Dinitroaniline | 36.6 g | 0.2 |

| Sodium Nitrite (B80452) | 15.2 g | 0.22 |

| Concentrated Sulfuric Acid | 160 ml | - |

| Glacial Acetic Acid | 400 ml | - |

| Cuprous Chloride | 44 g | 0.44 |

| Concentrated Hydrochloric Acid | 400 ml | - |

Procedure

1. Preparation of the Diazonium Salt Solution:

-

In a 1-liter three-necked flask equipped with a stirrer and thermometer, add 160 ml of concentrated sulfuric acid.

-

With stirring, gradually add 15.2 g (0.22 mole) of solid sodium nitrite over 10–15 minutes.

-

Heat the mixture to 70°C and stir until all the sodium nitrite has dissolved.

-

Cool the solution to 25–30°C using an ice bath.

-

Separately, dissolve 36.6 g (0.2 mole) of 2,6-dinitroaniline in 400 ml of hot glacial acetic acid.

-

Slowly add the 2,6-dinitroaniline solution to the nitrosylsulfuric acid solution, maintaining the temperature below 40°C.

-

After the addition is complete, stir the solution at 40°C for 30 minutes.[7]

2. Sandmeyer Reaction:

-

In a 2-liter beaker, prepare a solution of 44 g (0.44 mole) of cuprous chloride in 400 ml of concentrated hydrochloric acid and cool it in an ice bath.

-

Add the diazonium salt solution in portions to the cuprous chloride solution over approximately 5 minutes, stirring manually. Control the rate of addition to manage the effervescence.

-

The mixture will become hot during the addition. Stir it intermittently while cooling in an ice bath until the effervescence subsides.

-

Heat the mixture on a steam bath, with occasional stirring, until the temperature reaches 80°C.

-

Maintain the temperature at 80°C for about 20 minutes, or until the effervescence ceases.[7]

3. Isolation and Purification of the Product:

-

Add an equal volume of water to the reaction mixture and cool it in an ice bath for several hours.

-

Collect the resulting yellow, crystalline 1-chloro-2,6-dinitrobenzene by suction filtration.

-

Wash the product with water and then dry it.

-

The product is generally pure enough for most applications, with a melting point of 86–88°C. The yield is typically between 28.7–30 g (71–74%).

-

For further purification, the product can be recrystallized from 90% acetic acid or a mixture of hot benzene (B151609) and petroleum ether.[7]

Reaction Workflow Diagram

The following diagram illustrates the key stages of the Sandmeyer reaction for the synthesis of 1-chloro-2,6-dinitrobenzene.

References

Spectroscopic Profile of 2-Chloro-1,3-dinitrobenzene: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Chloro-1,3-dinitrobenzene (CAS No: 606-21-3), a key intermediate in the synthesis of various chemical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. Due to the limited availability of experimentally derived public data for this specific isomer, the NMR and Mass Spectrometry data are predicted based on established spectroscopic principles and data from analogous compounds. The IR data is based on publicly available spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)

¹H NMR (Proton NMR)

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.6 - 8.8 | Doublet | ~8-9 | H-4 |

| ~8.3 - 8.5 | Triplet | ~8-9 | H-5 |

| ~7.8 - 8.0 | Doublet | ~8-9 | H-6 |

¹³C NMR (Carbon-13 NMR)

Solvent: CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~148-152 | C-1, C-3 (C-NO₂) |

| ~135-138 | C-2 (C-Cl) |

| ~130-133 | C-5 |

| ~125-128 | C-4, C-6 |

Infrared (IR) Spectroscopy Data

The following characteristic absorption bands are observed in the gas-phase IR spectrum of this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 1530-1550 | Strong | Asymmetric NO₂ stretch |

| 1340-1360 | Strong | Symmetric NO₂ stretch |

| ~850 | Strong | C-N stretch |

| ~740 | Strong | C-Cl stretch |

| 600-700 | Medium-Strong | C-H out-of-plane bend |

Mass Spectrometry (MS) Data (Predicted)

Ionization Method: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |

| 202/204 | High | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |

| 172/174 | Medium | [M-NO]⁺ |

| 156/158 | Medium | [M-NO₂]⁺ |

| 121 | High | [M-NO₂-Cl]⁺ |

| 75 | Medium | [C₆H₃]⁺ |

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Approximately 10-20 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.[1] A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1]

-

Instrumentation : A high-resolution NMR spectrometer (e.g., 300 or 500 MHz) is used for analysis.

-

Data Acquisition :

-

The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.

-

For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). Typically, 8 to 16 scans are acquired.

-

For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum and enhance the signal-to-noise ratio. A larger number of scans (e.g., 128 or more) is typically required due to the lower natural abundance of ¹³C.

-

-

Data Processing : The acquired FID is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied. The chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

For a solid sample like this compound, several methods can be employed:

-

Attenuated Total Reflectance (ATR) : A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium). Pressure is applied to ensure good contact between the sample and the crystal. The IR spectrum is then recorded. This is a common and rapid method for obtaining IR spectra of solids.

-

KBr Pellet Method : Approximately 1-2 mg of the sample is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in the sample holder of the FTIR spectrometer for analysis.

-

Nujol Mull Method : A few milligrams of the finely ground sample are mixed with a drop of Nujol (mineral oil) to form a paste (mull).[2][3][4] The mull is then spread between two salt plates (e.g., NaCl or KBr) and the spectrum is recorded.[2][3][4] The characteristic peaks of Nujol must be subtracted or ignored in the final spectrum.[2][3][4]

The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty accessory (for ATR) or the pure KBr pellet/salt plates is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction : For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method. The sample, dissolved in a volatile organic solvent, is injected into the GC. The components are separated based on their boiling points and retention times in the GC column.

-

Ionization : As the sample elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) is a common method where high-energy electrons (typically 70 eV) bombard the sample molecules, causing them to ionize and fragment.[5]

-

Mass Analysis : The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).[6]

-

Detection : An electron multiplier or a similar detector records the abundance of each ion at a specific m/z value.

-

Data Analysis : The output is a mass spectrum, which is a plot of relative ion abundance versus m/z. The molecular ion peak provides the molecular weight of the compound, and the fragmentation pattern gives clues about its structure.[5]

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound like this compound.

References

An In-depth Technical Guide to the Applications of 2-Chloro-1,3-dinitrobenzene in Organic Synthesis

Authored for: Researchers, Scientists, and Drug Development Professionals

December 22, 2025

Abstract

2-Chloro-1,3-dinitrobenzene, also known as 2,6-dinitrochlorobenzene, is a highly versatile reagent in organic synthesis, primarily utilized for its reactivity in nucleophilic aromatic substitution (SNAr) reactions. The presence of two electron-withdrawing nitro groups ortho to the chlorine atom significantly activates the aryl halide towards attack by a wide range of nucleophiles. This guide provides a comprehensive overview of its primary applications, including the synthesis of substituted dinitrophenols, dinitroanilines, and N-aryl amino acids. Detailed experimental protocols for key transformations, quantitative data summaries, and graphical representations of reaction pathways are presented to serve as a practical resource for laboratory chemists.